

# Combination of FLT3 Inhibitors and Venetoclax Shows Promise in High-Risk AML

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The combination of FMS-like tyrosine kinase 3 (FLT3) inhibitors with the BCL-2 inhibitor venetoclax is emerging as a highly effective and tolerable therapeutic strategy for patients with FLT3-mutated acute myeloid leukemia (AML), a patient population with historically poor outcomes. Clinical trials investigating this combination, both as doublets and as triplets with hypomethylating agents (HMAs), have demonstrated high rates of deep and durable remissions in both newly diagnosed and relapsed/refractory settings.

FLT3 mutations are present in approximately 30% of adult AML cases and are associated with a poor prognosis.[1] While FLT3 inhibitors have improved outcomes, responses are often short-lived.[2] Venetoclax, a potent BCL-2 inhibitor, has shown significant activity in AML, particularly in combination with HMAs.[3][4] Preclinical studies have demonstrated synergistic anti-leukemic activity between FLT3 inhibitors and venetoclax, providing a strong rationale for clinical investigation.[1][2] FLT3 inhibition has been shown to modulate the expression of BCL-2 family proteins, sensitizing FLT3-mutated AML cells to venetoclax.[1][2]

This guide compares the clinical validation of various FLT3 inhibitors in combination with venetoclax, presenting key efficacy and safety data from recent clinical trials.

# Comparative Efficacy of FLT3 Inhibitor and Venetoclax Combinations

The following tables summarize the efficacy data from key clinical trials evaluating different FLT3 inhibitors in combination with venetoclax.



Table 1: Gilteritinib and Venetoclax Combinations

Trial Identifier	Patient Population	Treatment Regimen	N	Composite Complete Remission (CRc) Rate	Median Overall Survival (OS)
NCT0362550 5 (Phase Ib) [3][5][6]	Relapsed/Ref ractory FLT3- mutated AML	Gilteritinib + Venetoclax	56	75%	10.0 months
NCT0414048 7 (Phase I/II) [7][8]	Newly Diagnosed FLT3-mutated AML (unfit for intensive chemo)	Azacitidine + Venetoclax + Gilteritinib	30	96% (CR/CRi)	Not Reached
NCT0414048 7 (Phase I/II) [7][8]	Relapsed/Ref ractory FLT3- mutated AML	Azacitidine + Venetoclax + Gilteritinib	22	27% (CR/CRi)	-
MyeloMATCH (Phase II)[9] [10]	Newly Diagnosed FLT3-mutated AML (older/unfit)	Azacitidine + Venetoclax +/- Gilteritinib	-	Ongoing	Ongoing

CRc includes complete remission (CR), CR with incomplete hematologic recovery (CRi), CR with incomplete platelet recovery (CRp), and morphologic leukemia-free state (MLFS).[3]

Table 2: Quizartinib and Venetoclax Combinations



Trial Identifier	Patient Population	Treatment Regimen	N	Composite Complete Remission (CRc) Rate	Median Overall Survival (OS)
NCT0366130 7 (Phase I/II) [11][12]	Relapsed/Ref ractory AML/High- Risk MDS	Decitabine + Venetoclax + Quizartinib	28	82% (CR)	-
NCT0366130 7 (Phase I/II) [11][12][13]	Newly Diagnosed FLT3-ITD AML	Decitabine + Venetoclax + Quizartinib	30	94%	Not Reached (1-year OS: 72%)
NCT0373587 5 (Phase lb/II)[14]	Relapsed/Ref ractory FLT3- mutated AML	Quizartinib + Venetoclax	-	Ongoing	Ongoing

Table 3: Sorafenib and Venetoclax Combinations

Trial Identifier	Patient Population	Treatment Regimen	N	Composite Complete Remission (CRc) Rate	Median Overall Survival (OS)
NCT0442414 7 (Phase II) [15][16]	Relapsed/Ref ractory FLT3- ITD AML	Sorafenib + Venetoclax + Azacitidine + Homoharringt onine	51	76.5%	18.1 months
NCT0726401 0 (Phase II/III)[17][18] [19]	MRD+ AML	Sorafenib + Venetoclax	87	Ongoing	Ongoing

# **Experimental Protocols**



Detailed methodologies for the key clinical trials are outlined below.

Gilteritinib and Venetoclax (NCT03625505)[3][5][6]

- Study Design: Phase Ib, open-label, dose-escalation/expansion study.
- Patient Population: Adult patients with relapsed or refractory FLT3-mutated AML. A cohort of FLT3-wildtype patients was included in the dose-escalation phase.
- Treatment Regimen:
  - Gilteritinib was administered orally once daily at doses of 80 mg or 120 mg.
  - Venetoclax was administered orally once daily at a dose of 400 mg.
- Primary Objectives: To assess the safety and tolerability of the combination and to determine the recommended Phase 2 dose (RP2D).
- Key Efficacy Endpoint: Modified composite complete response (mCRc) rate, which included CR, CR with incomplete blood count recovery, CR with incomplete platelet recovery, and morphologic leukemia-free state.

Azacitidine, Venetoclax, and Gilteritinib (NCT04140487)[7][8]

- Study Design: Phase I/II study with two cohorts.
- Patient Population:
  - Cohort 1: Newly diagnosed FLT3-mutated AML patients unfit for intensive chemotherapy.
  - Cohort 2: Relapsed or refractory FLT3-mutated AML patients.
- Treatment Regimen:
  - Azacitidine administered intravenously or subcutaneously.
  - Venetoclax administered orally.



- Gilteritinib administered orally, with the dose determined in the Phase I portion (RP2D was 80 mg daily).
- Primary Objectives: To determine the maximum tolerated dose of gilteritinib in the triplet combination (Phase I) and the CR/CRi rate (Phase II).

Decitabine, Venetoclax, and Quizartinib (NCT03661307)[11][12][13]

- Study Design: Phase I/II dose-escalation and expansion study.
- Patient Population: Patients with newly diagnosed (unfit for intensive chemotherapy) or relapsed/refractory FLT3-ITD mutated AML.
- Treatment Regimen:
  - Decitabine administered intravenously for 10 days in Cycle 1.
  - Venetoclax administered orally.
  - Quizartinib administered orally once daily. The RP2D was established at 30 mg daily.
- Primary Objective: To establish the RP2D of quizartinib in the triplet combination.
- Secondary Objectives: To determine the rates of CR and CRi, minimal residual disease (MRD) negativity, and overall survival.

## Safety and Tolerability

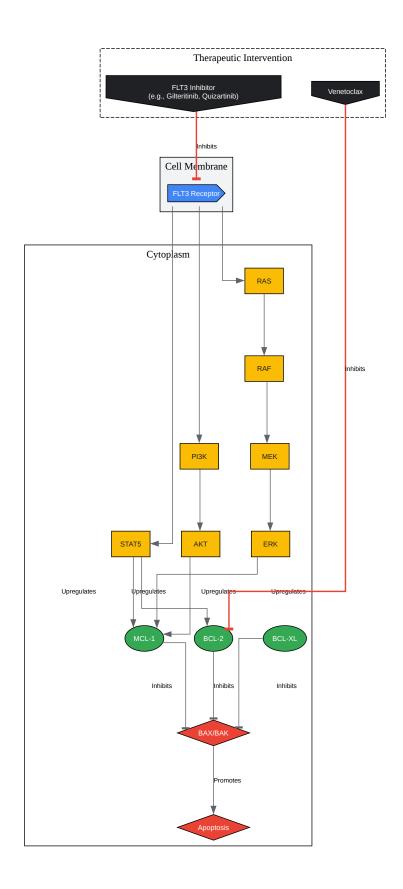
The most common and significant toxicity observed across these combination trials is myelosuppression, including neutropenia, thrombocytopenia, and anemia.[3][11][15] This was generally manageable with dose interruptions and modifications.[3][6] Other common grade 3/4 adverse events included febrile neutropenia and infections.[7][11][15] The early mortality rates in these studies were generally comparable to those seen with FLT3 inhibitor monotherapy.[3]

## Visualizing the Mechanisms and Workflow

To better understand the rationale and clinical application of this combination therapy, the following diagrams illustrate the relevant signaling pathways and a typical experimental



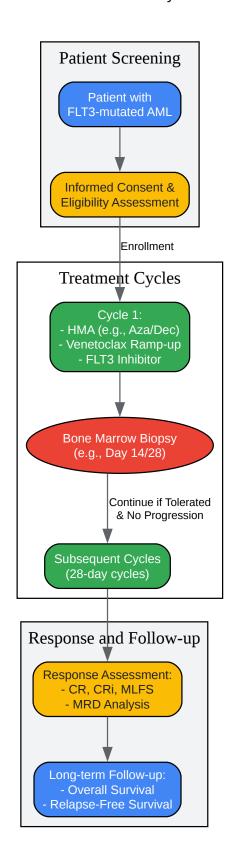
workflow.



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Caption: Combined FLT3 and BCL-2 Inhibition Pathway.



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Caption: Representative Clinical Trial Workflow.

### Conclusion

The clinical data strongly support the combination of FLT3 inhibitors and venetoclax, often as part of a triplet regimen with an HMA, as a highly active therapeutic strategy for patients with FLT3-mutated AML. This approach leads to high rates of deep and durable remissions in both the frontline and relapsed/refractory settings. While myelosuppression is a common toxicity, it is generally manageable. Ongoing and future studies will further define the optimal use of these combinations and their role in the treatment landscape of AML. The development of resistance, potentially through RAS pathway mutations, remains a challenge that requires further investigation.[11][20]

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## Validation & Comparative





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